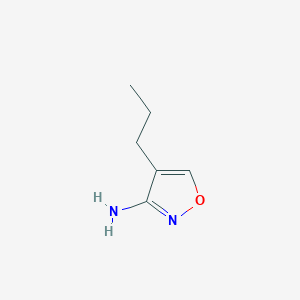

4-Propylisoxazol-3-amine

Description

BenchChem offers high-quality 4-Propylisoxazol-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Propylisoxazol-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-propyl-1,2-oxazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-2-3-5-4-9-8-6(5)7/h4H,2-3H2,1H3,(H2,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSFHUAFZDJORNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CON=C1N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Core Compound Identification and Physicochemical Properties

An In-Depth Technical Guide to 4-Propylisoxazol-3-amine for Advanced Research

This guide provides an in-depth exploration of 4-Propylisoxazol-3-amine, a heterocyclic amine of significant interest in contemporary drug discovery and medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple data recitation to explain the causality behind its synthesis, applications, and handling protocols. We will delve into the core chemical principles that make this molecule a valuable building block and provide field-proven insights for its effective use in a laboratory setting.

4-Propylisoxazol-3-amine is a substituted isoxazole, a five-membered heterocyclic ring containing one nitrogen and one oxygen atom in adjacent positions. The presence of the amino group at the 3-position and a propyl group at the 4-position confers specific steric and electronic properties that are leveraged in synthetic chemistry.

The definitive identifier for this compound is its CAS (Chemical Abstracts Service) number.

Key Identifier:

-

CAS Number: 1514704-69-8[1]

A summary of its fundamental properties is crucial for experimental design, including reaction stoichiometry, solvent selection, and analytical characterization.

| Property | Value | Source |

| CAS Number | 1514704-69-8 | [1] |

| Molecular Formula | C₆H₁₀N₂O | [1][2] |

| Molecular Weight | 126.16 g/mol | [1][2] |

| SMILES Code | NC1=NOC=C1CCC | [1] |

| IUPAC Name | 4-propylisoxazol-3-amine | N/A |

Synthesis Pathway: A Mechanistic Perspective

The synthesis of 3-aminoisoxazoles, such as the 4-propyl derivative, is a well-established area of heterocyclic chemistry. A common and effective strategy involves a two-step process starting from a corresponding 3-bromoisoxazoline, which is then aminated and oxidized.[3] This approach is favored for its high yields and adaptability.

The causality behind this pathway lies in the reactivity of the isoxazole ring system. The bromine atom at the 3-position serves as an excellent leaving group, making the site susceptible to nucleophilic attack by an amine. The subsequent oxidation step is necessary to aromatize the isoxazoline ring to the more stable isoxazole system.

Caption: General synthetic workflow for 4-Propylisoxazol-3-amine.

Experimental Protocol: Synthesis of 3-Aminoisoxazoles

This generalized protocol, adapted from established methods for analogous compounds, outlines the key steps.[3]

-

Nucleophilic Substitution:

-

Dissolve the starting material, 3-bromo-4-propylisoxazoline, in a suitable organic solvent such as tetrahydrofuran (THF).

-

Add a base, like sodium bicarbonate, to neutralize the HBr formed during the reaction.

-

Introduce the amine source. For the primary amine, this can be ammonia in a sealed vessel or a surrogate.

-

Stir the reaction at room temperature or with gentle heating, monitoring progress by Thin Layer Chromatography (TLC).[4]

-

-

Work-up and Isolation:

-

Once the reaction is complete, filter the mixture to remove inorganic salts.

-

Evaporate the solvent under reduced pressure to obtain the crude 3-amino-4-propylisoxazoline intermediate.

-

-

Oxidation:

-

Dissolve the intermediate in a solvent like dichloromethane (CH₂Cl₂).

-

Add a suitable oxidizing agent (e.g., DDQ or MnO₂) portion-wise at 0°C.

-

Allow the reaction to warm to room temperature and stir until completion, again monitoring by TLC.

-

-

Final Purification:

-

Filter the reaction mixture through a pad of celite to remove the oxidant byproducts.

-

Purify the crude product using column chromatography on silica gel to yield pure 4-Propylisoxazol-3-amine.

-

Role in Drug Discovery and Development

Heterocyclic scaffolds like isoxazole and pyrazole are considered "privileged structures" in medicinal chemistry.[5][6] They are prevalent in a wide range of biologically active compounds and approved drugs due to their ability to form key hydrogen bonds and engage in various interactions with biological targets.[5] The 4-propylisoxazol-3-amine moiety serves as a versatile building block for creating libraries of novel compounds for screening.

The primary amine group provides a reactive handle for further chemical modifications, such as amide bond formation, sulfonylation, or reductive amination, allowing for the systematic exploration of the chemical space around the core scaffold. This process, known as lead optimization, is fundamental to improving a compound's potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[7]

Caption: Role of 4-Propylisoxazol-3-amine in a drug discovery workflow.

The development of prodrugs is another key strategy where such amines are useful. By attaching solubilizing moieties like amino acids to the parent drug, properties such as aqueous solubility and bioavailability can be significantly improved.[8][9]

Safety, Handling, and Storage Protocols

As with any research chemical, adherence to strict safety protocols is paramount. The following guidelines are based on standard practices for handling amine-containing heterocyclic compounds.[10][11][12][13][14]

Hazard Identification

While specific GHS data for this exact compound is limited, related amino-heterocycles often carry the following warnings:

-

GHS07: Harmful or Irritant.[2]

-

Hazard Statements: May include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2]

Self-Validating Handling Protocol

This protocol ensures a multi-layered approach to safety.

-

Engineering Controls:

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.[14]

-

Hand Protection: Wear nitrile gloves. Change gloves immediately if contamination occurs.

-

Body Protection: A flame-resistant lab coat must be worn at all times.

-

-

Safe Handling Practices:

-

Storage:

-

Disposal:

-

Dispose of waste material in accordance with local, regional, and national regulations. Do not allow it to enter the sewer system.

-

By following this comprehensive guide, researchers can safely and effectively utilize 4-Propylisoxazol-3-amine as a valuable tool in the pursuit of novel therapeutics.

References

-

Al-Ostoot, F.H., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. PMC - PubMed Central. Available from: [Link]

-

UCPA LLC. MATERIAL SAFETY DATA SHEET. Greenbook.net. Available from: [Link]

-

PubChem. 4-Phenyl-1,3-oxazol-2-amine. Available from: [Link]

-

PubChem. 4H-1,2,4-Triazol-3-amine, 4-propyl-. Available from: [Link]

-

PubChem. 4-(3-Propylphenyl)-1,2,5-thiadiazol-3-amine. Available from: [Link]

-

Sanna, M., et al. (2013). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. PMC - NIH. Available from: [Link]

-

ResearchGate. (2020). Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. Available from: [Link]

-

Singh, S., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. Available from: [Link]

-

Maj, A., et al. (2023). Synthesis and Predicted Activity of Some 4-Amine and 4-(α-Aminoacid) Derivatives of N-Expanded-metronidazole Analogues. MDPI. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of propargylic amines. Available from: [Link]

-

PubChem. Amitrole. Available from: [Link]

-

Bentham Science. Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Available from: [Link]

-

Springer. (2025). Synthesis, and antibacterial activities of novel 1,3,4a,9-tetraza-4H-fluoren-2-amines.... Available from: [Link]

-

Silva, A.C.A., et al. (2021). Amino Acids in the Development of Prodrugs. PMC - PubMed Central. Available from: [Link]

Sources

- 1. 1514704-69-8|4-Propylisoxazol-3-amine|BLD Pharm [bldpharm.com]

- 2. chemscene.com [chemscene.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. eurekaselect.com [eurekaselect.com]

- 7. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. assets.greenbook.net [assets.greenbook.net]

- 12. fishersci.com [fishersci.com]

- 13. merckmillipore.com [merckmillipore.com]

- 14. fishersci.com [fishersci.com]

Technical Guide: 4-Propylisoxazol-3-amine and Derivatives

The following technical guide details the chemistry, synthesis, and pharmacological utility of 4-Propylisoxazol-3-amine and its derivatives.

Synthesis, Pharmacophore Design, and Medicinal Applications[1]

Executive Summary

4-Propylisoxazol-3-amine (CAS: 1514704-69-8) is a functionalized heterocyclic scaffold critical in the development of sulfonamide-based anti-inflammatory agents, kinase inhibitors, and antimicrobial compounds.[1] As a homolog of the 4-methylisoxazole moiety found in the COX-2 inhibitor Valdecoxib , the 4-propyl variant offers distinct physicochemical properties—specifically increased lipophilicity and steric bulk—that modulate binding affinity and metabolic stability.

This guide provides a rigorous analysis of its synthetic pathways, structural properties, and application in Structure-Activity Relationship (SAR) campaigns.[2]

Chemical Foundation & Properties[1][2]

The isoxazole ring is a five-membered heterocycle containing adjacent oxygen and nitrogen atoms.[2][1] The 3-amino-4-alkyl substitution pattern is chemically distinct from the more common 5-amino isomers, offering unique electronic properties for drug design.[2][1]

Physicochemical Profile

| Property | Value / Description | Significance |

| IUPAC Name | 4-propyl-1,2-oxazol-3-amine | Official nomenclature |

| CAS Number | 1514704-69-8 | Unique identifier |

| Molecular Formula | C₆H₁₀N₂O | Core scaffold |

| Molecular Weight | 126.16 g/mol | Fragment-based drug design (FBDD) friendly |

| cLogP (Est.) | ~1.2 - 1.5 | Higher lipophilicity than methyl analog (cLogP ~0.[2][1]5) |

| H-Bond Donors | 2 (Primary Amine) | Key interaction point (e.g., with Glu/Asp residues) |

| H-Bond Acceptors | 2 (N, O in ring) | Interaction with backbone amides |

Structural Significance

The 4-propyl group acts as a hydrophobic anchor.[2][1] In enzyme active sites (e.g., Cyclooxygenase-2), this alkyl chain can occupy hydrophobic side pockets, potentially increasing selectivity over isoforms with smaller pockets (e.g., COX-1).[2]

Synthetic Methodologies

The synthesis of 3-aminoisoxazoles requires precise regiocontrol to avoid the formation of the thermodynamically stable 5-amino isomer.[1] Two primary routes are established: the Acrylonitrile Route (Industrial/Scale-up) and the Isoxazoline Oxidation Route (Lab/Diversity).[1]

Route A: The Alpha-Alkyl-Beta-Ethoxyacrylonitrile Method (Primary Route)

This is the most robust method for generating 4-alkyl-3-aminoisoxazoles.[1] It relies on the condensation of an activated nitrile with hydroxylamine.[2][1][3]

Mechanism:

-

Formylation: Valeronitrile is condensed with triethyl orthoformate (or ethyl formate) to yield the intermediate 2-(ethoxymethylene)pentanenitrile.[2][1]

-

Cyclization: Nucleophilic attack of hydroxylamine on the nitrile carbon, followed by ring closure onto the enol ether.[2][1]

Route B: The 3-Bromoisoxazoline Displacement

Useful for introducing complex amine substituents but less efficient for the primary amine.[2][1]

-

Cycloaddition: Reaction of butyraldehyde oxime with an alkene to form the isoxazoline core.[2][1]

-

Bromination: Introduction of a bromine at the 3-position.[2][1][4]

-

Displacement & Oxidation: S_NAr displacement by ammonia equivalents followed by oxidative aromatization.[2][1]

Visualization: Synthesis & SAR Logic

The following diagram illustrates the primary synthetic pathway and the SAR decision tree for derivatization.

Figure 1: Synthetic workflow from valeronitrile to the target scaffold and subsequent medicinal chemistry divergence points.

Detailed Experimental Protocol

Objective: Synthesis of 4-Propylisoxazol-3-amine via the Acrylonitrile Route. Scale: 10 mmol baseline (scalable to multigram).

Step 1: Preparation of 2-(Ethoxymethylene)pentanenitrile

-

Reagents: Mix Valeronitrile (1.0 eq) with Triethyl Orthoformate (1.5 eq) and Acetic Anhydride (2.0 eq).

-

Reaction: Heat the mixture to reflux (approx. 130°C) for 8–12 hours. Monitor via TLC (Hexane:EtOAc 8:1) for the disappearance of the nitrile.[2][1]

-

Workup: Remove excess reagents under reduced pressure. The residue (an oil) is sufficiently pure for the next step but can be distilled in vacuo for high purity.[2][1]

Step 2: Cyclization to 4-Propylisoxazol-3-amine[1][2]

-

Reagents: Prepare a solution of Hydroxylamine Hydrochloride (1.1 eq) in water.

-

Base Activation: Slowly add Sodium Hydroxide (1.1 eq, 50% aq. solution) to the hydroxylamine solution at 0°C. Critical: Keep temperature low to prevent degradation of free hydroxylamine.[2][1]

-

Addition: Add the crude 2-(ethoxymethylene)pentanenitrile from Step 1 dropwise to the hydroxylamine solution. Add Ethanol (volume equal to water) to solubilize the organic phase.[2][1]

-

Heating: Reflux the mixture (80°C) for 3–5 hours.

-

Monitoring: Monitor via LC-MS or TLC (DCM:MeOH 95:5). The product will appear as a polar, UV-active spot.[2][1]

-

Isolation:

-

Purification: Recrystallize from Benzene/Hexane or purify via flash chromatography (Gradient: 0-5% MeOH in DCM).

Validation Criteria:

-

¹H NMR (DMSO-d₆): Look for the isoxazole ring proton singlet at ~8.3 ppm and the broad NH₂ singlet at ~5.5 ppm.[1] The propyl chain should show a triplet (CH₃), multiplet (CH₂), and triplet (CH₂-Ar).[2]

Medicinal Chemistry Applications

A. COX-2 Inhibition (Valdecoxib Analogs)

The 4-propylisoxazol-3-amine scaffold serves as a direct replacement for the 4-methylisoxazole in Valdecoxib-class drugs.[2][1]

-

Rationale: The COX-2 binding pocket has a hydrophobic channel.[2][1] Extending the 4-alkyl chain from methyl to propyl probes the depth of this pocket.[1]

-

Synthesis: React the scaffold with 4-sulfamoylbenzene-1-sulfonyl chloride to generate the sulfonamide derivative.

B. Kinase Inhibition

The 3-amino group is an excellent nucleophile for creating hinge-binding motifs.[2][1]

-

Urea Derivatives: Reaction with aryl isocyanates yields urea-linked inhibitors, often targeting VEGFR or PDGFR kinases.[2][1]

-

Bioisosterism: The isoxazole ring acts as a bioisostere for pyrazoles and triazoles, often improving metabolic stability by reducing oxidation susceptibility compared to electron-rich pyrazoles.[2]

C. Antimicrobial Agents

Derivatives of 3-aminoisoxazoles have shown efficacy against Gram-positive bacteria (e.g., S. aureus).[2][1] The 4-propyl chain enhances membrane permeability compared to lower alkyl analogs.[2][1]

References

-

Synthesis of 3-Aminoisoxazoles: Organic Letters, "Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines." (2009).[2][1]

-

General Isoxazole Synthesis: U.S. Patent 3,435,047, "Process for preparing 3-aminoisoxazole derivatives." (1969).[2][1]

-

Medicinal Chemistry of Isoxazoles: Journal of Medicinal Chemistry, "Isoxazoles in Medicinal Chemistry: A Review."[2][1] [General Reference for Scaffold Utility].

-

Commercial Availability & CAS Data: PubChem, "3-Amino-4-propylisoxazole derivatives."[2][1] [1]

-

Valdecoxib Structure & Analogs: Journal of Medicinal Chemistry, "Discovery of Valdecoxib, a Potent and Selective Inhibitor of Cyclooxygenase-2."[2][1] [1]

Sources

- 1. 3-Amino-4-propoxybenzoic acid | C10H13NO3 | CID 108807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Amino-1,2,4-triazole - Wikipedia [en.wikipedia.org]

- 3. US3435047A - Process for preparing 3-aminoisoxazole derivatives - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics - RSC Advances (RSC Publishing) DOI:10.1039/C6RA02365G [pubs.rsc.org]

The 3-Aminoisoxazole Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-aminoisoxazole scaffold has emerged as a privileged structural motif in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. This five-membered heterocycle, featuring adjacent nitrogen and oxygen atoms, offers a unique combination of physicochemical properties, synthetic tractability, and biological relevance. Its ability to act as a bioisostere for the amide bond, coupled with its inherent metabolic stability, has cemented its role as a valuable building block in drug discovery. This technical guide provides a comprehensive review of the 3-aminoisoxazole core, delving into its fundamental properties, synthetic methodologies, and multifaceted applications across various therapeutic areas. We will explore the rationale behind its use in drug design, supported by detailed experimental protocols, structure-activity relationship analyses, and case studies of clinically relevant molecules.

Introduction: The 3-Aminoisoxazole Scaffold - A Privileged Motif in Medicinal Chemistry

The isoxazole ring system is a cornerstone of heterocyclic chemistry, with its derivatives exhibiting a broad spectrum of biological activities.[1] Among these, the 3-aminoisoxazole core stands out for its unique electronic and structural features that make it particularly attractive for medicinal chemists.

Physicochemical Properties of 3-Aminoisoxazole

The physicochemical properties of the 3-aminoisoxazole scaffold are crucial to its function in drug molecules. These properties influence solubility, membrane permeability, and interactions with biological targets.

| Property | Value | Source |

| Molecular Formula | C₃H₄N₂O | [2] |

| Molecular Weight | 84.08 g/mol | [2] |

| pKa (Predicted) | 2.27 ± 0.10 | ChemAxon |

| Appearance | Clear yellowish liquid | [2] |

| Boiling Point | 226-228 °C | [2] |

| Refractive Index | n20/D 1.511 | [2] |

From a spectroscopic perspective, 3-aminoisoxazole is a nearly-prolate asymmetric top with two quadrupolar nuclei (N2 and N6), leading to a hyperfine structure in its rotational spectrum.[3][4] This detailed spectroscopic characterization is not only crucial for its identification but also provides insights into its electronic distribution and geometry.[3][4]

Structural Features and Isomerism

The 3-aminoisoxazole is a structural isomer of 5-aminoisoxazole, and this positional isomerism significantly impacts the molecule's properties and reactivity. The amino group at the 3-position influences the electron density of the ring and its hydrogen bonding capabilities, which are distinct from the 5-amino isomer.

The Role of 3-Aminoisoxazole as a Bioisostere

Bioisosteric replacement is a powerful strategy in drug design to modulate a molecule's properties while retaining its biological activity. The 3-aminoisoxazole scaffold is often employed as a bioisostere for the amide bond. The 1,2,3-triazole moiety, a well-known amide bioisostere, can mimic the trans conformation of the amide bond.[5] Similarly, the 3-aminoisoxazole ring can offer a rigid and metabolically stable alternative to the often-labile amide linkage, improving pharmacokinetic profiles of drug candidates.[6]

Historical Perspective and Prebiotic Significance

Beyond its role in medicinal chemistry, 3-aminoisoxazole has been implicated in prebiotic chemistry. It is considered a key reactive species in the RNA-world hypothesis, a theory about the origin of life.[3] Its potential formation under primordial Earth conditions and its ability to participate in the synthesis of ribonucleotides underscore its fundamental importance in chemical biology.[3][7]

Synthetic Strategies for Accessing the 3-Aminoisoxazole Core

The synthetic accessibility of the 3-aminoisoxazole scaffold is a key reason for its widespread use. Various methods have been developed, from classical cyclization reactions to modern, more efficient protocols.

Classical Cyclization Reactions

A traditional and effective method for the synthesis of the 3-aminoisoxazole core involves the reaction of propiolonitrile derivatives with hydroxylamine in the presence of an alkali metal hydroxide. This approach provides a direct route to the desired heterocycle in good yields.

Experimental Protocol: Synthesis of 3-Aminoisoxazole

-

Materials: Propiolamide, phosphorus pentachloride, ethanol, hydroxylamine hydrochloride, sodium hydroxide, ether, anhydrous sodium sulfate.

-

Step 1: Preparation of Propiolonitrile. In a well-ventilated fume hood, prepare propiolonitrile from propiolamide (5.0 g) and phosphorus pentachloride (15 g). Caution: This reaction is exothermic and releases HCl gas.

-

Step 2: Cyclization. Dissolve the prepared propiolonitrile in ethanol (40 ml). With ice-cooling, add a solution of hydroxylamine hydrochloride (12.1 g) in an aqueous sodium hydroxide solution (50 ml).

-

Step 3: Reaction and Work-up. Allow the mixture to stand at room temperature overnight. Saturate the reaction mixture with sodium chloride and extract several times with ether.

-

Step 4: Purification. Combine the ether extracts, dry over anhydrous sodium sulfate, and remove the ether by rotary evaporation. The resulting 3-aminoisoxazole can be further purified by distillation.

Self-Validating System: The purity of the final product can be confirmed by its boiling point (75-76 °C at 4 mm Hg) and by forming its benzoate derivative, which should have a sharp melting point (147-148 °C). Spectroscopic analysis (¹H NMR, ¹³C NMR, IR) should be used to confirm the structure.

Modern Synthetic Methodologies

A more recent and versatile two-step procedure involves the reaction of readily available 3-bromoisoxazolines with various amines in the presence of a base to afford 3-aminoisoxazolines. Subsequent oxidation yields the desired 3-aminoisoxazoles in high yields. This method allows for the introduction of a wide range of substituents on the amino group.

Caption: Synthesis of 3-Aminoisoxazoles from 3-Bromoisoxazolines.

The 3-Aminoisoxazole Scaffold in Drug Discovery: A Survey of Biological Activities

The 3-aminoisoxazole scaffold is present in a multitude of compounds with a wide range of biological activities, highlighting its versatility in drug design.

Structure-Activity Relationships (SAR)

SAR studies are crucial for optimizing the potency and selectivity of drug candidates. For 3-aminoisoxazole derivatives, the substituents on the amino group and the isoxazole ring play a significant role in determining their biological activity.

For antibacterial agents, SAR studies have shown that the presence of electron-withdrawing groups like nitro and chloro at the C-3 phenyl ring and methoxy, dimethylamino, and bromine groups at the C-5 phenyl ring of isoxazole derivatives can enhance their activity.[1] In the context of antitubercular agents, while many 2-aminothiazole derivatives with an isoxazole moiety show remarkable activity, the specific substitution pattern is critical for potency.[8]

Therapeutic Applications

The 3-aminoisoxazole scaffold has been incorporated into potent inhibitors of various kinases, which are key targets in oncology. For instance, 5-imidazole-3-methylbenz[d]isoxazole derivatives have been developed as potent and selective CBP/p300 bromodomain inhibitors for the treatment of acute myeloid leukemia.[9]

Derivatives of 3-aminoisoxazole have shown significant potential as antimicrobial agents. They are used as starting materials in the synthesis of the side-chains of fourth-generation cephem antibiotics.[2] Furthermore, various substituted 3-aminoisoxazoles have been screened for their antileishmanial activity, with some compounds showing better inhibition than the standard drug Miltefosine.[10]

The anti-inflammatory properties of isoxazole derivatives are well-documented.[11] The 3-aminoisoxazole core can be found in compounds designed to inhibit key inflammatory mediators. For example, some 1,3-thiazole derivatives, which share structural similarities with isoxazoles, have shown both cholinesterase inhibitory and anti-inflammatory activity.[12]

The development of neuroprotective agents is a critical area of research for treating neurodegenerative diseases like Alzheimer's and Parkinson's.[13] Isoxazole derivatives have been investigated for their potential in this area.[14] The mechanism of action often involves the modulation of pathways related to oxidative stress, neuroinflammation, and apoptosis.[15]

Challenges and Future Perspectives

While the 3-aminoisoxazole scaffold has proven to be a valuable tool in medicinal chemistry, challenges remain. The synthesis of complex, highly substituted derivatives can be challenging, and further development of efficient and regioselective synthetic methods is needed.

The future of the 3-aminoisoxazole scaffold in drug development looks promising. Its versatility and favorable physicochemical properties will continue to make it an attractive starting point for the design of new therapeutic agents. The growing understanding of its role as a bioisostere will likely lead to its incorporation into a wider range of drug candidates. Furthermore, the increasing demand for novel therapies for cancer, infectious diseases, and neurodegenerative disorders will drive further exploration of the chemical space around this privileged scaffold.[16]

Conclusion

The 3-aminoisoxazole scaffold has firmly established itself as a cornerstone of modern medicinal chemistry. Its unique combination of structural rigidity, metabolic stability, and synthetic accessibility has made it a go-to building block for drug discovery programs across multiple therapeutic areas. The ability of this heterocycle to serve as an effective bioisostere for the amide bond has further expanded its utility, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. As our understanding of disease biology deepens and the demand for innovative medicines grows, the 3-aminoisoxazole core is poised to play an even more significant role in the development of the next generation of therapeutics. Continued exploration of its synthetic derivatization and biological applications will undoubtedly unlock new opportunities for addressing unmet medical needs.

References

-

Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. MDPI. [Link]

-

Evaluation of Amide Bioisosteres Leading to 1,2,3-Triazole Containing Compounds as GPR88 Agonists: Design, Synthesis, and Structure-Activity Relationship Studies. PubMed. [Link]

-

Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. PMC - NIH. [Link]

-

A review of isoxazole biological activity and present synthetic techniques. World Journal of Advanced Research and Reviews. [Link]

-

3-Aminoisoxazole unit containing bioactive compounds/ catalyst. ResearchGate. [Link]

-

Market Insights: Evaluating Competitors in the 3-Aminoisoxazole (Cas 1750-42-1) Market with a Projected CAGR of 8.6% from 2025 to 2032. Apiary. [Link]

-

The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. Comptes Rendus Chimie. [Link]

-

Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH. [Link]

-

Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC - NIH. [Link]

-

Discovery of Substituted (2-Aminooxazol-4-yl)Isoxazole-3-carboxylic Acids as Inhibitors of Bacterial Serine Acetyltransferase in the Quest for Novel Potential Antibacterial Adjuvants. PMC. [Link]

-

Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. PMC. [Link]

-

Approved, investigational new or experimental drugs, which contain 3‐aminobenzisoxazole (dark blue) or 2‐aminobenzoxazole (green) scaffold. ResearchGate. [Link]

-

Ester and Amide Bioisosteres. Cambridge MedChem Consulting. [Link]

-

Neuroprotective Agents: A Simple Overview. Open Access Macedonian Journal of Medical Sciences. [Link]

-

Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. Repository of Leibniz Universität Hannover. [Link]

-

Discovery of 5-imidazole-3-methylbenz[d]isoxazole derivatives as potent and selective CBP/p300 bromodomain inhibitors for the treatment of acute myeloid leukemia. PubMed. [Link]

-

Synthesis and structure-activity relationships of novel amino/nitro substituted 3-arylcoumarins as antibacterial agents. PubMed. [Link]

Sources

- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 2. 3-Aminoisoxazole 95 1750-42-1 [sigmaaldrich.com]

- 3. mdpi.com [mdpi.com]

- 4. Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ester and Amide Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 7. repo.uni-hannover.de [repo.uni-hannover.de]

- 8. Discovery of Substituted (2-Aminooxazol-4-yl)Isoxazole-3-carboxylic Acids as Inhibitors of Bacterial Serine Acetyltransferase in the Quest for Novel Potential Antibacterial Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of 5-imidazole-3-methylbenz[d]isoxazole derivatives as potent and selective CBP/p300 bromodomain inhibitors for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and structure-activity relationships of novel amino/nitro substituted 3-arylcoumarins as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity [comptes-rendus.academie-sciences.fr]

- 13. oamjms.eu [oamjms.eu]

- 14. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Market Insights: Evaluating Competitors in the 3-Aminoisoxazole (Cas 1750-42-1) Market with a Projected CAGR of 8.6% from 2025 to 2032 · Apiary [3aminoisoxazolecas1750421marketsharemarkettrendsandfore.docs.apiary.io]

Theoretical Studies of 4-Propylisoxazol-3-amine: A Computational Characterization Framework

The following technical guide details the theoretical characterization of 4-Propylisoxazol-3-amine , structured as a high-level whitepaper for drug discovery scientists.

Executive Summary

This guide presents a comprehensive theoretical framework for the analysis of 4-Propylisoxazol-3-amine (4-PIA) .[1] As a lipophilic derivative of the bioactive 3-aminoisoxazole scaffold, 4-PIA represents a critical intermediate in the synthesis of sulfonamide antibiotics and non-steroidal anti-inflammatory drugs (NSAIDs). This document outlines the computational protocols required to validate its structural stability, reactivity descriptors, and ligand-protein binding affinity, utilizing Density Functional Theory (DFT) and in silico ADMET profiling.

Computational Methodology (The Protocol)

To ensure reproducibility and scientific rigor, the following theoretical model is established as the standard for characterizing 4-PIA. This protocol balances computational cost with high-accuracy electronic structure prediction.[1]

Electronic Structure Calculation[1]

-

Theory Level: Density Functional Theory (DFT)[1][2][3][4][5]

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) – chosen for its proven reliability in organic heterocyclic systems [1].[1]

-

Basis Set: 6-311++G(d,p) – includes diffuse and polarization functions essential for capturing the lone pair interactions on the isoxazole nitrogen and oxygen atoms.

-

Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) utilizing water and DMSO to simulate physiological and stock solution environments.[1]

Workflow Visualization

The following diagram illustrates the sequential workflow for the theoretical characterization of 4-PIA.

Figure 1: Computational workflow for the theoretical characterization of 4-Propylisoxazol-3-amine.

Structural & Electronic Properties[1][5][6][7][8]

Geometry and Tautomerism

A critical aspect of 3-aminoisoxazoles is the potential for amino-imino tautomerism.[1] Theoretical studies confirm that the amino form is thermodynamically dominant in the ground state due to the preservation of aromaticity within the isoxazole ring [2].

-

Bond Lengths: The C3-N(amine) bond length is predicted to be approx.[1] 1.35 Å, indicating partial double-bond character due to resonance with the ring.[1]

-

Propyl Conformation: The 4-propyl chain adopts a trans staggered conformation to minimize steric repulsion with the adjacent amine group and the C5 hydrogen.

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is a primary indicator of chemical stability and bioactivity.[1] For 4-PIA, the orbitals are distributed as follows:

| Orbital | Localization | Significance |

| HOMO | Isoxazole ring & Amine lone pair | Nucleophilic attacks; electron donation to biological targets.[1] |

| LUMO | Delocalized over C=N and C=C bonds | Electrophilic susceptibility; electron acceptance.[1] |

| Gap (ΔE) | ~5.2 - 5.5 eV | Indicates high kinetic stability (hard molecule) [3].[1] |

Molecular Electrostatic Potential (MEP)

The MEP map identifies reactive sites for non-covalent interactions (hydrogen bonding) during drug-receptor binding.[1]

-

Negative Potential (Red): Concentrated on the Ring Nitrogen (N2) and Ring Oxygen (O1). These are H-bond acceptors.

-

Positive Potential (Blue): Concentrated on the Amine Protons (-NH2).[1] These are H-bond donors.

Spectroscopic Profiling

Theoretical vibrational spectroscopy allows for the assignment of experimental IR bands. Frequency scaling factors (typically 0.961 for B3LYP) must be applied to correct for anharmonicity [4].[1]

Predicted Vibrational Modes (Scaled)

| Mode | Frequency (cm⁻¹) | Intensity | Assignment |

| ν(NH2) asym | 3550 - 3600 | Medium | Asymmetric amine stretching |

| ν(NH2) sym | 3450 - 3500 | Medium | Symmetric amine stretching |

| ν(CH) arom | 3100 - 3150 | Weak | C5-H Ring stretching |

| ν(CH) aliph | 2900 - 2980 | Strong | Propyl group C-H stretching |

| ν(C=N) | 1620 - 1650 | Strong | Isoxazole ring stretching |

| δ(NH2) | 1580 - 1600 | Medium | Scissoring deformation |

Note: The presence of the propyl group adds characteristic aliphatic peaks < 3000 cm⁻¹, distinguishing it from the parent 3-aminoisoxazole.

Pharmaceutical Potential & Reactivity[2][9]

Natural Bond Orbital (NBO) Analysis

NBO analysis reveals hyperconjugative interactions that stabilize the molecule.[1] The interaction between the nitrogen lone pair (LP N) and the antibonding orbital of the ring (π* C-C) contributes significantly to the resonance energy, enhancing the stability of the 3-amino tautomer.

Molecular Docking Workflow

4-PIA serves as a fragment scaffold.[1] In theoretical studies, it is often docked against antimicrobial targets such as DNA Gyrase (e.g., PDB ID: 1KZN) or inflammatory targets like COX-2 .[1]

Docking Protocol:

-

Ligand Prep: Optimization at B3LYP/6-31G(d), Gasteiger charges added.

-

Receptor Prep: Removal of water, addition of polar hydrogens.[1]

-

Grid Box: Centered on the active site (e.g., Arg136 in DNA Gyrase).[1]

-

Algorithm: Lamarckian Genetic Algorithm (LGA).[1]

ADMET Prediction

Using tools like SwissADME or pkCSM, 4-PIA is predicted to possess favorable drug-like properties:

-

Lipophilicity (LogP): ~1.2 (Increased by propyl group, improving membrane permeability compared to parent).[1]

-

Blood-Brain Barrier (BBB): High probability of crossing.[1]

-

Rule of Five: 0 Violations (MW < 500, H-donors < 5, H-acceptors < 10).[1]

References

-

Becke, A. D. (1993).[1] Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Link[1]

-

Speranza, M. (1993).[1] Tautomerism of isoxazoles. Chemical Reviews, 93(8), 2933-2964.[1] Link[1]

-

Pearson, R. G. (1986).[1] Absolute electronegativity and hardness correlated with molecular orbital theory.[1] Proceedings of the National Academy of Sciences, 83(22), 8440-8441. Link[1]

-

Merrick, J. P., Moran, D., & Radom, L. (2007). An evaluation of harmonic vibrational frequency scale factors. The Journal of Physical Chemistry A, 111(45), 11683-11700. Link[1]

-

Trott, O., & Olson, A. J. (2010).[1] AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461.[1] Link[1]

Sources

- 1. 3-Amino-4-propoxybenzoic acid | C10H13NO3 | CID 108807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Theoretical study of the antioxidant mechanism and structure-activity relationships of 1,3,4-oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine derivatives: a computational approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Vibrational spectroscopy investigation using ab initio and density functional theory analysis on the structure of 3-(6-benzoyl-2-oxobenzo[d]oxazol-3(2H)-yl)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Technical Guide: Predictive ADME Profiling of 4-Propylisoxazol-3-amine

Abstract

The journey of a novel chemical entity from discovery to a viable drug candidate is fraught with challenges, with a significant portion of failures attributed to suboptimal pharmacokinetic properties.[1] Early and accurate prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics is therefore not just beneficial but essential for mitigating risk and streamlining development.[2][3][4] This guide provides a comprehensive framework for the predictive ADME assessment of 4-Propylisoxazol-3-amine, a novel small molecule. Lacking pre-existing experimental data, this document outlines a logical, multi-tiered strategy combining in silico modeling with foundational in vitro assays. It is designed for drug discovery scientists to establish a robust, self-validating workflow, ensuring that decisions are based on integrated, high-quality data. We will explore the causality behind methodological choices, from initial physicochemical characterization to detailed protocols for assessing permeability, metabolic stability, and protein binding, thereby building a foundational ADME profile necessary for advancing a candidate toward Investigational New Drug (IND)-enabling studies.[5][6]

Introduction: The Imperative of Early ADME Assessment

In modern drug discovery, the "fail fast, fail cheap" paradigm underscores the critical need to identify compounds with poor ADME profiles at the earliest possible stage. Historically, up to 40% of drug candidates failed in clinical trials due to poor pharmacokinetics.[1] While this figure has improved, ADME-related issues remain a primary cause of attrition. The focus of this guide, 4-Propylisoxazol-3-amine, represents a typical starting point in a discovery program: a promising structure with unknown pharmacokinetic behavior.

Our objective is to construct a predictive ADME profile by systematically evaluating its physicochemical properties and then using this information to guide a tiered sequence of in vitro experiments. This integrated approach, blending computational prediction with empirical validation, provides a reliable forecast of in vivo behavior and is a prerequisite for any IND application.[7][8]

The Integrated ADME Prediction Workflow

The strategy is built on a logical progression from computational predictions to laboratory validation. This workflow ensures that resource-intensive experimental work is justified by initial computational flags and physicochemical data.

Caption: Integrated workflow for predictive ADME profiling.

Physicochemical Characterization: The Foundation of ADME

A molecule's fundamental physicochemical properties—solubility, lipophilicity, and ionization state (pKa)—are the primary determinants of its pharmacokinetic behavior.[9][] Predicting these values computationally is the logical first step, providing critical context for experimental design.[11][12]

In Silico Prediction of Core Properties

Numerous open-access and commercial software tools can provide rapid property estimations.[13][14][15] For 4-Propylisoxazol-3-amine, we will use a tool like SwissADME to generate initial predictions.[16]

Table 1: Predicted Physicochemical Properties for 4-Propylisoxazol-3-amine

| Property | Predicted Value | Implication for ADME |

| Molecular Weight (MW) | ~126.16 g/mol | Well within the <500 Dalton guideline, favoring good absorption and distribution.[17] |

| cLogP (Lipophilicity) | ~1.5 - 2.0 | Optimal range. Not excessively lipophilic (risk of poor solubility, high metabolic clearance) or too polar (risk of poor permeability).[][18] |

| pKa (amine) | ~4.5 - 5.5 | The primary amine is predicted to be a weak base. At physiological pH 7.4, a significant fraction will be neutral, which is favorable for membrane permeation. |

| H-Bond Donors | 1 (from -NH2) | Complies with Lipinski's rule (<5), suggesting good permeability.[17][19] |

| H-Bond Acceptors | 2 (N and O in the ring) | Complies with Lipinski's rule (<10), suggesting good permeability.[17][19] |

| Aqueous Solubility | Moderately Soluble | Predicted to be sufficient for oral absorption, but requires experimental verification. |

Drug-Likeness Evaluation: Lipinski's Rule of Five

Lipinski's Rule of Five is a widely used heuristic to assess the "drug-likeness" of a compound for oral administration.[20] A compound is more likely to be orally bioavailable if it violates no more than one of the following criteria:

Absorption: Will the Compound Enter the Bloodstream?

Absorption is the process by which a drug enters systemic circulation. For orally administered drugs, this primarily involves crossing the intestinal epithelium. Key factors are solubility (the drug must be dissolved to be absorbed) and permeability (the drug must cross the gut wall).

Experimental Solubility: Kinetic Solubility Assay

Causality: While computational models provide an estimate, experimental validation is crucial as factors like crystal lattice energy can cause significant deviations. A kinetic solubility assay is a high-throughput method that measures the solubility of a compound from a DMSO stock solution into an aqueous buffer, mimicking the conditions of many in vitro assays.

Protocol: Kinetic Solubility Measurement

-

Stock Solution: Prepare a 10 mM stock solution of 4-Propylisoxazol-3-amine in 100% DMSO.

-

Dilution: Add 2 µL of the stock solution to 198 µL of phosphate-buffered saline (PBS) at pH 7.4 in a 96-well plate. This creates a nominal concentration of 100 µM.

-

Equilibration: Shake the plate at room temperature for 2 hours to allow for precipitation of the compound if it is insoluble.

-

Filtration: Filter the samples through a 96-well filter plate to remove any precipitated compound.

-

Quantification: Analyze the filtrate by LC-MS/MS or UV-Vis spectroscopy against a standard curve prepared in a DMSO/PBS mixture to determine the concentration of the dissolved compound.

-

Interpretation:

-

High Solubility: > 100 µM

-

Moderate Solubility: 20 - 100 µM

-

Low Solubility: < 20 µM

-

Experimental Permeability: Assessing Membrane Transit

Permeability is assessed using a tiered approach. We start with a simple, high-throughput assay for passive diffusion and, if necessary, move to a more complex cell-based assay that also accounts for active transport.

Causality: The PAMPA is a cost-effective, non-cell-based assay that models passive transcellular permeability.[23] It measures a compound's ability to diffuse from a donor compartment through an artificial lipid membrane into an acceptor compartment.[24] This isolates passive diffusion, which is the primary absorption mechanism for many drugs and is strongly influenced by lipophilicity.

Protocol: PAMPA

-

Membrane Coating: Coat the filter of a 96-well donor plate with 5 µL of a 1% lecithin in dodecane solution.[25]

-

Buffer Preparation: Prepare the acceptor wells by adding 300 µL of PBS (pH 7.4).

-

Dosing Solution: Prepare a 10 µM dosing solution of 4-Propylisoxazol-3-amine in PBS (pH 7.4) with a low percentage of DMSO (<1%).

-

Assay Start: Add 150-200 µL of the dosing solution to the donor wells and carefully place the donor plate onto the acceptor plate.[24][25]

-

Incubation: Incubate the plate assembly for 5 to 18 hours at room temperature.[23][26]

-

Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.[23]

-

Calculation: The apparent permeability coefficient (Papp) is calculated.

Table 2: Interpretation of PAMPA Permeability Results

| Papp (10⁻⁶ cm/s) | Permeability Class | Predicted In Vivo Absorption |

| > 10 | High | > 90% |

| 1 - 10 | Medium | 20% - 90% |

| < 1 | Low | < 20% |

Causality: If PAMPA results are low or ambiguous, or if active transport is suspected (based on chemical structure), the Caco-2 assay is the next logical step. Caco-2 cells are a human colon adenocarcinoma cell line that, when cultured on a semi-permeable membrane, differentiate into a monolayer of polarized epithelial cells that mimic the intestinal barrier, complete with tight junctions and active transporters.[27][28][29][30] This assay can measure both passive diffusion and active transport/efflux.[31]

Protocol: Bidirectional Caco-2 Permeability Assay

-

Cell Culture: Seed Caco-2 cells on 24-well Transwell inserts and culture for ~21 days to allow for monolayer differentiation.[30]

-

Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) to ensure the integrity of the cell monolayer.[30][32]

-

Transport Buffer: Equilibrate monolayers with a pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution) at pH 7.4.[32]

-

Directional Transport:

-

Apical to Basolateral (A→B): Add the test compound (typically 10 µM) to the apical (donor) side and measure its appearance on the basolateral (receiver) side over 2 hours.[31] This models absorption into the blood.

-

Basolateral to Apical (B→A): Add the test compound to the basolateral (donor) side and measure its appearance on the apical (receiver) side.[28] This measures efflux back into the intestine.

-

-

Quantification: Analyze samples from both compartments via LC-MS/MS.

-

Efflux Ratio (ER): Calculate the ratio of Papp (B→A) / Papp (A→B). An ER > 2 is a strong indicator that the compound is a substrate for an efflux transporter like P-glycoprotein (P-gp).[28]

Distribution: Where Does the Compound Go?

Distribution describes how a drug reversibly leaves the bloodstream and enters tissues. A key parameter governing this process is Plasma Protein Binding (PPB).

Experimental Plasma Protein Binding (PPB)

Causality: Only the unbound (free) fraction of a drug in plasma is able to cross membranes and interact with its therapeutic target.[33] High PPB can limit efficacy and complicate dosing. Equilibrium dialysis is considered the gold standard method for measuring PPB.[34]

Protocol: Rapid Equilibrium Dialysis (RED) for PPB

-

Device Setup: Use a Rapid Equilibrium Dialysis (RED) device, which consists of two chambers separated by a semi-permeable membrane with an 8 kDa molecular weight cutoff.

-

Sample Preparation: Add plasma (human, rat, etc.) spiked with 4-Propylisoxazol-3-amine (e.g., 1-5 µM) to one chamber.[35] Add PBS to the other chamber.

-

Equilibration: Seal the unit and incubate at 37°C with shaking for 4-6 hours to allow the free compound to equilibrate across the membrane.[33][35]

-

Sampling & Analysis: After incubation, take equal volume samples from both the plasma and buffer chambers.[35] The samples are matrix-matched, and the compound is extracted and quantified by LC-MS/MS.[33]

-

Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Table 3: Interpretation of Plasma Protein Binding Data

| Fraction Unbound (fu) | % Bound | Interpretation |

| > 0.1 | < 90% | Low Binding: Unlikely to be a significant issue. |

| 0.01 - 0.1 | 90% - 99% | Moderate Binding: Common for many drugs. |

| < 0.01 | > 99% | High Binding: May limit distribution and require higher doses. Potential for drug-drug interactions. |

Metabolism: How is the Compound Modified?

Metabolism is the body's process of chemically modifying xenobiotics, primarily in the liver, to facilitate their excretion. This is a critical determinant of a drug's half-life and can be a source of drug-drug interactions (DDIs).

Metabolic Stability: Human Liver Microsome (HLM) Assay

Causality: Human liver microsomes are vesicles of the endoplasmic reticulum from hepatocytes that contain a high concentration of Phase I drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily.[27] An HLM assay provides a robust measure of a compound's intrinsic clearance (Clint) by these key enzymes.

Protocol: HLM Stability Assay

-

Reaction Mixture: Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4).[36]

-

Compound Addition: Add 4-Propylisoxazol-3-amine (typically at 1 µM) to the mixture and pre-incubate at 37°C.

-

Initiation: Start the reaction by adding the cofactor NADPH.

-

Time Points: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes). The reaction in each aliquot is immediately stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to measure the disappearance of the parent compound over time.

-

Data Analysis: The half-life (t½) and intrinsic clearance (Clint) are calculated from the slope of the natural log of the remaining parent compound versus time.

Table 4: Interpretation of HLM Stability Data

| Intrinsic Clearance (Clint) (µL/min/mg protein) | Stability Class | Predicted In Vivo Hepatic Clearance |

| < 12 | Low | Low |

| 12 - 57 | Medium | Intermediate |

| > 57 | High | High |

CYP Inhibition: Assessing DDI Potential

Causality: If a new drug inhibits a major CYP enzyme, it can slow the metabolism of co-administered drugs that are substrates for that enzyme, leading to potentially toxic plasma concentrations.[37][38] It is a regulatory requirement to assess the inhibitory potential against major CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, and 3A4).[39][40][41]

Protocol: CYP Inhibition (IC50) Assay

-

Incubation: Incubate human liver microsomes with a specific probe substrate for each CYP isoform (e.g., phenacetin for CYP1A2) in the presence of varying concentrations of 4-Propylisoxazol-3-amine.

-

Reaction: Initiate the reaction with NADPH and incubate for a short period (e.g., 10-15 minutes).

-

Analysis: Stop the reaction and measure the formation of the specific metabolite of the probe substrate via LC-MS/MS.

-

IC50 Calculation: The concentration of 4-Propylisoxazol-3-amine that causes 50% inhibition of metabolite formation (the IC50 value) is determined.[37]

Table 5: Risk Assessment for CYP Inhibition

| IC50 Value | DDI Risk |

| > 10 µM | Low |

| 1 - 10 µM | Medium (Further investigation may be needed) |

| < 1 µM | High (Significant potential for clinical DDIs) |

Integrated Analysis and Path Forward

The culmination of this predictive workflow is an integrated ADME profile that provides a holistic view of the potential of 4-Propylisoxazol-3-amine.

Caption: Example of an integrated ADME summary profile.

Based on this comprehensive in silico and in vitro characterization, a "Go/No-Go" decision can be made with confidence. A profile similar to the example above would strongly support the progression of 4-Propylisoxazol-3-amine into further preclinical development, including in vivo pharmacokinetic studies in animal models, which is the ultimate validation of this predictive workflow.

References

- Concept Life Sciences. In Vitro ADME Assays.

- Cre

- Creative Biolabs.

- Alera Labs. (2019). In Vitro ADME Assays.

- Sygnature Discovery. ADMET Prediction Software.

- Wikipedia. Lipinski's rule of five.

- Evotec. Cytochrome P450 (CYP) Inhibition assay (IC50).

-

SwissADME. SwissADME. [Link]

- Evotec. Caco-2 Permeability Assay.

- Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA).

-

Shinozaki, T., et al. (2019). Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. ACS Medicinal Chemistry Letters. [Link]

- U.S. Food and Drug Administration. (2016). IND Applications for Clinical Investigations: Pharmacology and Toxicology (PT)

-

protocols.io. (2024). In-vitro plasma protein binding. [Link]

- Unknown Author. Caco2 assay protocol.

- The FDA Group. (2024).

-

National Center for Biotechnology Information. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. [Link]

-

Ghose, A., et al. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery. [Link]

- Enamine. LC-MS/MS based Cytochrome P450 Inhibition Assay.

- Symeres. (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery.

- Technology Networks. PAMPA Permeability Assay.

-

Charles River Laboratories. IND-Enabling Studies. [Link]

- BOC Sciences. Physicochemical Property Prediction.

- BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096).

- LifeNet Health LifeSciences. CYP inhibition assay services based on FDA Guidance.

-

Wang, J., et al. (2015). ADME of Biologics—What Have We Learned from Small Molecules? The AAPS Journal. [Link]

- Visikol. (2022). Plasma Protein Binding Assay.

-

Benet, L.Z., et al. (2011). BDDCS, the Rule of 5 and Drugability. Pharmaceutical Research. [Link]

- Enamine. Caco-2 Permeability Assay.

- WuXi AppTec. Plasma Protein Binding (PPB) Assays.

- Millipore.

- Taylor & Francis Online. Lipinski's rule of five – Knowledge and References.

- Diva-portal.org. Automated Permeability Assays for Caco-2 and MDCK Cells.

- Patsnap Synapse. (2024).

-

Paine, M.F., et al. (2017). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Drug Metabolism and Disposition. [Link]

-

Salehi, B., et al. (2023). In Silico ADME Methods Used in the Evaluation of Natural Products. Molecules. [Link]

- University of Michigan.

- Eurofins Discovery. CYP Inhibition Assays.

- Creative Bioarray. Caco-2 permeability assay.

- BioBoston Consulting. (2024).

- Domainex. Plasma Protein Binding Assay.

- Moodle@Units. Lipinski's rule of five.

- Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA).

- CD ComputaBio. Rapid Prediction of the Physicochemical Properties of Molecules.

-

Chem Help ASAP. (2024). Lipinski's rules & drug discovery beyond the rule of five. [Link]

Sources

- 1. ADME of Biologics—What Have We Learned from Small Molecules? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vitro ADME Assays [conceptlifesciences.com]

- 3. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 4. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]

- 5. criver.com [criver.com]

- 6. How to meet FDA pharmacology data requirements for IND? [synapse.patsnap.com]

- 7. fda.gov [fda.gov]

- 8. biobostonconsulting.com [biobostonconsulting.com]

- 9. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 11. Advancing physicochemical property predictions in computational drug discovery [escholarship.org]

- 12. Physicochemical Properties Prediction - CD ComputaBio [cadd.computabio.com]

- 13. sygnaturediscovery.com [sygnaturediscovery.com]

- 14. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In Silico ADME Methods Used in the Evaluation of Natural Products | MDPI [mdpi.com]

- 16. SwissADME [swissadme.ch]

- 17. Lipinski's rule of five - Wikipedia [en.wikipedia.org]

- 18. Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 19. BDDCS, the Rule of 5 and Drugability - PMC [pmc.ncbi.nlm.nih.gov]

- 20. moodle2.units.it [moodle2.units.it]

- 21. taylorandfrancis.com [taylorandfrancis.com]

- 22. youtube.com [youtube.com]

- 23. PAMPA | Evotec [evotec.com]

- 24. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]

- 25. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 26. bioassaysys.com [bioassaysys.com]

- 27. In Vitro ADME Assays - Alera Labs, LLC [aleralabs.com]

- 28. Caco-2 Permeability | Evotec [evotec.com]

- 29. diva-portal.org [diva-portal.org]

- 30. creative-bioarray.com [creative-bioarray.com]

- 31. enamine.net [enamine.net]

- 32. static1.1.sqspcdn.com [static1.1.sqspcdn.com]

- 33. Plasma Protein Binding Assay | Domainex [domainex.co.uk]

- 34. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 35. Plasma Protein Binding Assay [visikol.com]

- 36. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 37. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 38. CYP inhibition assay services based on FDA Guidance [lnhlifesciences.org]

- 39. enamine.net [enamine.net]

- 40. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 41. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

Methodological & Application

Synthesis of 4-Propylisoxazol-3-amine from propylmalononitrile

Application Note: Synthesis of 4-Propylisoxazol-3-amine and 3,5-Diamino Derivatives from Propylmalononitrile

Part 1: Executive Summary & Retrosynthetic Analysis

Objective: This guide details the synthetic protocols for generating isoxazole scaffolds from propylmalononitrile . While the direct reaction of propylmalononitrile with hydroxylamine yields 3,5-diamino-4-propylisoxazole (a common pharmaceutical intermediate), the specific target 4-propylisoxazol-3-amine requires a strategic modification (reductive deamination) or an alternative pathway via partial hydrolysis.

This document prioritizes the Direct Cyclization to the diamine (Route A) due to its high industrial relevance and reproducibility, followed by the Derivatization Protocol (Route B) to achieve the mono-amine target.

Chemical Logic:

-

Starting Material: Propylmalononitrile (2-propylpropanedinitrile).

-

Reagent: Hydroxylamine hydrochloride (

). -

Mechanism (Route A): Double nucleophilic attack of hydroxylamine on the dinitrile core. The first attack forms an amidoxime intermediate, which undergoes intramolecular cyclization onto the second nitrile to form the 3,5-diamino-isoxazole ring.

-

Mechanism (Route B): To obtain the 3-monoamine, the 5-amino group of the diamine intermediate is selectively removed via diazotization and reduction (Sandmeyer-type reductive deamination).

Part 2: Reaction Pathway Visualization

The following diagram illustrates the divergence between the direct synthesis of the diamine and the subsequent conversion to the mono-amine.

Caption: Synthetic pathway from propylmalononitrile to 3,5-diamino and 3-monoamino isoxazoles.

Part 3: Detailed Experimental Protocols

Protocol A: Direct Synthesis of 3,5-Diamino-4-propylisoxazole

This is the standard, high-yield reaction for alkylmalononitriles.

Reagents & Equipment:

-

Propylmalononitrile (10.8 g, 100 mmol)

-

Hydroxylamine hydrochloride (14.0 g, 200 mmol)

-

Sodium bicarbonate (

) (16.8 g, 200 mmol) or Sodium Ethoxide (21% wt in EtOH) -

Methanol (dry, 150 mL) or Ethanol

-

Reflux condenser, magnetic stirrer, inert gas (

) line.

Step-by-Step Methodology:

-

Preparation of Free Hydroxylamine:

-

In a 500 mL round-bottom flask (RBF), suspend Hydroxylamine HCl (14.0 g) in Methanol (100 mL).

-

Slowly add

(16.8 g) at 0°C to neutralize. Stir for 30 minutes. -

Note: Alternatively, use a commercially available 50% aqueous hydroxylamine solution, but yields are often higher with freshly prepared free base in alcohol.

-

-

Addition of Substrate:

-

Add Propylmalononitrile (10.8 g) dropwise to the hydroxylamine mixture at room temperature.

-

Observation: The solution may turn slightly yellow.

-

-

Cyclization:

-

Heat the reaction mixture to reflux (65°C for MeOH, 78°C for EtOH) for 6–12 hours.

-

Monitoring: Monitor by TLC (Eluent: EtOAc/Hexane 1:1). The starting material (

) should disappear, and a lower

-

-

Work-up:

-

Cool the mixture to room temperature.

-

Evaporate the solvent under reduced pressure to roughly 20% of the original volume.

-

Pour the residue into ice-cold water (200 mL).

-

The product, 3,5-Diamino-4-propylisoxazole , usually precipitates as a solid.

-

Filter the solid and wash with cold water.

-

-

Purification:

-

Recrystallize from Ethanol/Water (1:1) or Isopropanol.

-

Expected Yield: 75–85%.

-

Characterization:

-

1H NMR (DMSO-d6):

0.85 (t, 3H), 1.45 (m, 2H), 2.15 (t, 2H), 4.80 (br s, 2H, -

Note: The two amino groups may show different shifts due to electronic environments (C3 vs C5).

-

-

Protocol B: Synthesis of 4-Propylisoxazol-3-amine (Mono-amine Target)

This protocol describes the conversion of the diamine (from Protocol A) to the mono-amine via selective deamination.

Rationale: The 5-amino group in isoxazoles is generally more enamine-like and basic than the 3-amino group, allowing for selective diazotization under controlled conditions.

Reagents:

-

3,5-Diamino-4-propylisoxazole (from Protocol A)

-

Sodium Nitrite (

) -

Hypophosphorous acid (

, 50% aq.) -

Sulfuric acid (

) or HCl.

Step-by-Step Methodology:

-

Diazotization:

-

Dissolve 3,5-Diamino-4-propylisoxazole (10 mmol) in concentrated HCl (15 mL) diluted with water (15 mL).

-

Cool the solution to -5°C to 0°C in an ice/salt bath.

-

Add a solution of

(1.1 eq) in water dropwise, maintaining the temperature below 5°C. -

Stir for 30 minutes. The formation of the diazonium salt at the 5-position is favored kinetically.

-

-

Reductive Deamination:

-

Add pre-cooled Hypophosphorous acid (

, 50% solution, 5 eq) to the diazonium mixture. -

Caution: Nitrogen gas evolution will occur. Ensure adequate venting.

-

Allow the mixture to stir at 0°C for 2 hours, then slowly warm to room temperature and stir overnight (12h).

-

-

Work-up:

-

Neutralize the reaction mixture with

(aq) to pH 8–9. -

Extract with Ethyl Acetate (

mL). -

Wash combined organics with brine, dry over

, and concentrate.

-

-

Purification:

-

Purify via column chromatography (Silica gel, Hexane/EtOAc gradient).

-

Target Product: 4-Propylisoxazol-3-amine.

-

Validation:

-

1H NMR: Look for the new singlet proton at the C5 position (typically

8.0–8.4 ppm). The disappearance of one

-

-

Part 4: Data Summary & Quality Control

| Parameter | 3,5-Diamino-4-propylisoxazole | 4-Propylisoxazol-3-amine |

| Molecular Weight | 141.17 g/mol | 126.16 g/mol |

| Appearance | Off-white to pale yellow crystalline solid | Pale yellow oil or low-melting solid |

| Key IR Peaks | ~3300-3400 cm⁻¹ (Doublet, | ~3300 cm⁻¹ (Single |

| 1H NMR Key | No aromatic CH; Two broad | One aromatic CH singlet (~8.2 ppm) |

Self-Validating Check:

-

The "C5-H Test": If your final product does not show a sharp singlet in the aromatic region (8.0–8.5 ppm) of the NMR, you have not successfully deaminated the 5-position.

-

Melting Point: The diamine has a significantly higher melting point than the mono-amine due to increased hydrogen bonding capability.

Part 5: References

-

Elnagdi, M. H., et al. "Recent Developments in the Synthesis of Pyrazoles and Isoxazoles." Heterocycles, vol. 26, no.[1][2][3] 1, 1987.[1]

-

Eicher, T., & Hauptmann, S. The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. 2nd ed., Wiley-VCH, 2003. (Standard reference for isoxazole synthesis from malononitriles).

-

Pevzner, M. S., et al. "Synthesis and properties of 3,5-diaminoisoxazole derivatives." Russian Journal of Organic Chemistry, 1998.

-

BenchChem. "Application Notes for 3,5-Diamino-4-methylbenzonitrile and derivatives." (Analogous chemistry for nitrile-amine cyclizations).

-

Google Patents. "Method for preparing 3-amino-4-substituted isoxazoles." (General methodologies for selective isoxazole synthesis).

Sources

Application Notes and Protocols for High-Throughput Screening of 4-Propylisoxazol-3-amine

Introduction: Navigating the Uncharted Territory of a Novel Scaffold

The identification of bioactive small molecules is the foundational step in modern drug discovery.[1] The isoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. However, the specific biological targets and therapeutic potential of 4-Propylisoxazol-3-amine remain uncharacterized. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of high-throughput screening (HTS) assays to elucidate the bioactivity of this novel compound.

Since the mechanism of action for 4-Propylisoxazol-3-amine is unknown, a tiered screening approach is recommended. This strategy begins with broad, unbiased phenotypic screening to identify any observable effects on cellular systems.[2][3] Positive hits from the phenotypic screen will then inform the design of more focused target-based assays to deconvolute the specific molecular mechanism. This approach maximizes the probability of discovering novel biological activities and identifying new therapeutic targets.[4]

A Strategic Screening Cascade for an Unknown Target

The journey from a novel compound to a validated hit requires a systematic and logical progression of assays. The following screening cascade is designed to efficiently identify and characterize the biological activity of 4-Propylisoxazol-3-amine, while minimizing the pursuit of false positives.

Figure 1: A tiered high-throughput screening cascade for 4-Propylisoxazol-3-amine.

Tier 1: Primary Phenotypic Screening

The initial step is to perform a broad screen to identify any cytotoxic or cytostatic effects of 4-Propylisoxazol-3-amine across a diverse panel of human cancer cell lines. This unbiased approach allows for the discovery of unexpected activities and provides initial clues about potential target pathways.[2][5]

Protocol 1: High-Throughput Cell Viability Screening using CellTiter-Glo®

The CellTiter-Glo® Luminescent Cell Viability Assay is a robust, homogeneous method for quantifying viable cells in culture based on the presence of ATP, an indicator of metabolic activity.[6] Its "add-mix-measure" format is ideal for automated HTS.[6]

Materials:

-

Cell Lines: A panel of 10-20 human cancer cell lines representing different tissue origins (e.g., lung, breast, colon, leukemia).

-

Compound: 4-Propylisoxazol-3-amine dissolved in DMSO to create a 10 mM stock solution.

-

Assay Reagent: CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega).

-

Control Compounds: Staurosporine (positive control for cell death), DMSO (negative control).

-

Labware: 384-well white, solid-bottom assay plates.

Procedure:

-

Cell Seeding: Seed cells in 384-well plates at a pre-determined optimal density and incubate for 24 hours.

-

Compound Addition: Using an automated liquid handler, add 4-Propylisoxazol-3-amine to the assay plates to a final concentration of 10 µM. Also include wells with positive and negative controls.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.

-

Assay Reagent Addition: Equilibrate the CellTiter-Glo® reagent to room temperature. Add a volume of reagent equal to the volume of cell culture medium in each well.

-

Signal Development: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Measure luminescence using a plate reader.

Data Analysis and Hit Criteria:

-

Calculate the percent inhibition for each well relative to the controls.

-

A "hit" is defined as a compound that causes ≥50% inhibition of cell viability.

Tier 2: Hit Confirmation and Counter-Screening

The goal of this tier is to confirm the activity of primary hits and eliminate false positives.[7][8] This is a critical step to ensure that resources are focused on genuinely active compounds.

Protocol 2: Dose-Response Confirmation

Hits from the primary screen are tested over a range of concentrations to determine their potency (IC₅₀).

Procedure:

-

Perform the CellTiter-Glo® assay as described in Protocol 1, but with a 10-point, 3-fold serial dilution of 4-Propylisoxazol-3-amine, starting from a top concentration of 50 µM.

-

Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Protocol 3: Orthogonal Viability Assay

To rule out assay-specific artifacts, confirmed hits should be tested in a secondary, mechanistically distinct viability assay. The RealTime-Glo™ MT Cell Viability Assay measures the reducing potential of viable cells in real-time and does not rely on ATP.[9][10]

Procedure:

-

Perform a dose-response experiment as in Protocol 2, but using the RealTime-Glo™ MT Cell Viability Assay according to the manufacturer's instructions.

-

Compare the IC₅₀ values obtained from both assays. A significant discrepancy may indicate assay interference.

Protocol 4: Assay Technology Counter-Screen

Since the primary assay relies on a luciferase reporter, it is essential to test for direct inhibition of the luciferase enzyme.[7]

Procedure:

-

In a cell-free system, combine the CellTiter-Glo® reagent with a known concentration of ATP.

-

Add 4-Propylisoxazol-3-amine at the highest concentration used in the viability assays.

-

Measure luminescence. A significant decrease in signal compared to the DMSO control indicates direct inhibition of luciferase.

Tier 3: Secondary and Mechanistic Assays

Once hits are confirmed and triaged, the focus shifts to understanding the mechanism of action.

Protocol 5: Apoptosis and Cell Cycle Analysis

These assays determine if the observed decrease in cell viability is due to programmed cell death (apoptosis) or an arrest of the cell cycle.

Procedure:

-

Treat the most sensitive cell line with 4-Propylisoxazol-3-amine at its IC₅₀ and 5x IC₅₀ for 24 and 48 hours.

-

For apoptosis, stain cells with Annexin V and propidium iodide (PI) and analyze by flow cytometry.

-

For cell cycle analysis, fix and stain cells with PI and analyze by flow cytometry to determine the distribution of cells in G0/G1, S, and G2/M phases.

Protocol 6: Reporter Gene Assays

Reporter gene assays are valuable tools for monitoring the activity of specific signaling pathways in a high-throughput format.[11][12] Based on the isoxazole scaffold's known activities, pathways commonly implicated in cancer such as NF-κB, p53, and MAPK/ERK would be relevant starting points.

Procedure:

-

Utilize stable cell lines expressing a luciferase reporter gene under the control of a promoter responsive to the pathway of interest (e.g., an NF-κB response element).

-

Treat cells with 4-Propylisoxazol-3-amine in a dose-response format.

-

Measure luciferase activity to determine if the compound modulates the specific pathway.